molecular formula C12H9Br2NO2 B12479557 N-(3,4-dibromophenyl)-2-methylfuran-3-carboxamide

N-(3,4-dibromophenyl)-2-methylfuran-3-carboxamide

Cat. No.: B12479557
M. Wt: 359.01 g/mol
InChI Key: KLNTUUPRCHESQI-UHFFFAOYSA-N
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Description

N-(3,4-dibromophenyl)-2-methylfuran-3-carboxamide is a chemical compound characterized by the presence of a dibromophenyl group attached to a furan ring, which is further connected to a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dibromophenyl)-2-methylfuran-3-carboxamide typically involves the following steps:

    Bromination: The starting material, 3,4-dibromophenyl, is prepared by brominating phenyl compounds using bromine in the presence of a catalyst.

    Furan Ring Formation: The furan ring is synthesized through cyclization reactions involving appropriate precursors under controlled conditions.

    Carboxamide Formation: The final step involves the formation of the carboxamide group by reacting the furan derivative with an amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and cyclization processes, followed by purification steps to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dibromophenyl)-2-methylfuran-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced derivatives.

    Substitution: The dibromophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced compounds, and substituted products with various functional groups.

Scientific Research Applications

N-(3,4-dibromophenyl)-2-methylfuran-3-carboxamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-dibromophenyl)-2-methylfuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dibromophenylmethanol: Similar in structure but lacks the furan and carboxamide groups.

    N-(3,4-Dibromophenyl)acetamide: Contains an acetamide group instead of a furan ring.

    2-Methylfuran-3-carboxamide: Lacks the dibromophenyl group.

Uniqueness

N-(3,4-dibromophenyl)-2-methylfuran-3-carboxamide is unique due to the combination of the dibromophenyl group with the furan and carboxamide functionalities, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H9Br2NO2

Molecular Weight

359.01 g/mol

IUPAC Name

N-(3,4-dibromophenyl)-2-methylfuran-3-carboxamide

InChI

InChI=1S/C12H9Br2NO2/c1-7-9(4-5-17-7)12(16)15-8-2-3-10(13)11(14)6-8/h2-6H,1H3,(H,15,16)

InChI Key

KLNTUUPRCHESQI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CO1)C(=O)NC2=CC(=C(C=C2)Br)Br

Origin of Product

United States

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